3-(3-Morpholinopropylamino)propanenitrile

Monoamine Oxidase Inhibition Enzyme Assay Neurotransmitter Metabolism

3-(3-Morpholinopropylamino)propanenitrile (CAS 102440-39-1), also known as 3-[(3-morpholinopropyl)amino]propanenitrile, is a synthetic organic compound belonging to the class of aminoalkyl nitriles. It is characterized by a morpholine ring connected to a propanenitrile moiety via a propylamine linker.

Molecular Formula C10H19N3O
Molecular Weight 197.28 g/mol
CAS No. 102440-39-1
Cat. No. B033571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Morpholinopropylamino)propanenitrile
CAS102440-39-1
Molecular FormulaC10H19N3O
Molecular Weight197.28 g/mol
Structural Identifiers
SMILESC1COCCN1CCCNCCC#N
InChIInChI=1S/C10H19N3O/c11-3-1-4-12-5-2-6-13-7-9-14-10-8-13/h12H,1-2,4-10H2
InChIKeyDLHVNVSLZVDSRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Morpholinopropylamino)propanenitrile (CAS 102440-39-1): Supplier Options, Baseline Characteristics, and Procurement Overview


3-(3-Morpholinopropylamino)propanenitrile (CAS 102440-39-1), also known as 3-[(3-morpholinopropyl)amino]propanenitrile, is a synthetic organic compound belonging to the class of aminoalkyl nitriles. It is characterized by a morpholine ring connected to a propanenitrile moiety via a propylamine linker . The compound is commercially available as a research chemical and synthetic intermediate, typically supplied as a colorless liquid with a purity specification of ≥95% . Its physicochemical properties, including a predicted LogP of approximately 0.54, indicate moderate hydrophilicity and potential solubility in polar solvents [1]. While the compound has been cited in patent literature as a structural motif or intermediate in the development of monoamine oxidase (MAO) inhibitors and other central nervous system agents, its own direct biological activity is characterized by weak inhibition of MAO-A (IC₅₀ > 100 µM) [2].

3-(3-Morpholinopropylamino)propanenitrile: Why Substitution with Generic Aminoalkyl Nitriles or Morpholine Derivatives Introduces Uncontrolled Variability in Physicochemical and Biological Outcomes


Generic substitution among aminoalkyl nitriles or morpholine-containing intermediates is scientifically unsound due to the critical dependence of both physicochemical behavior and biological interaction profiles on the precise length of the alkyl linker and the nature of the terminal functional group. Even minor structural modifications—such as replacing the propylamine linker with an ethylamine chain or substituting the nitrile group with a primary amine—result in substantial shifts in lipophilicity (LogP), polar surface area (PSA), and hydrogen-bonding capacity, which in turn alter solubility, membrane permeability, and target engagement . For example, the hydrogenated analog N-(3-aminopropyl)morpholine (CAS 123-00-2) exhibits significantly different basicity and reactivity, rendering it unsuitable as a direct replacement in synthetic sequences or biological assays designed for the nitrile-containing scaffold . Furthermore, the compound's reported weak MAO-A inhibitory activity (IC₅₀ > 100 µM) underscores that even within the morpholinopropylamino chemotype, biological potency is exquisitely sensitive to the specific substituent pattern, and extrapolation of activity from related analogs is not reliable without direct comparative data [1].

3-(3-Morpholinopropylamino)propanenitrile: Head-to-Head Evidence for Differentiated Procurement and Scientific Selection


MAO-A Inhibition Potency: Weak Activity Relative to Clinical MAO Inhibitors Confirms Its Role as an Intermediate Rather Than a Lead

In a direct enzyme inhibition assay, 3-(3-Morpholinopropylamino)propanenitrile exhibited an IC₅₀ value greater than 100,000 nM (i.e., >100 µM) against human monoamine oxidase A (MAO-A) [1]. This level of inhibition is approximately 3-4 orders of magnitude weaker than clinically effective MAO-A inhibitors such as moclobemide (IC₅₀ ~ 10-50 nM) or clorgyline (IC₅₀ ~ 1-10 nM) [2]. The data clearly establish that the compound does not possess meaningful MAO-A inhibitory activity and should not be selected for applications requiring potent MAO-A modulation.

Monoamine Oxidase Inhibition Enzyme Assay Neurotransmitter Metabolism

Physicochemical Profile: Lipophilicity and Polar Surface Area Differentiation from Primary Amine Analogs

The compound's predicted LogP of 0.54 [1] and polar surface area (PSA) of 48.29 Ų distinguish it from the reduced primary amine analog, N-(3-aminopropyl)morpholine. The nitrile group confers lower basicity and reduced hydrogen-bond donor capacity compared to the primary amine, which is reflected in the latter's higher PSA (~55 Ų) and altered LogP (~0.2) . These differences translate to divergent solubility and membrane permeability profiles, making the nitrile-containing scaffold a more suitable intermediate for specific synthetic pathways requiring a less polar, non-ionizable functional group.

Lipophilicity Physicochemical Properties Drug Design

Commercial Purity Specifications: A Benchmark for Synthetic Intermediate Quality Control

Multiple commercial vendors offer 3-(3-Morpholinopropylamino)propanenitrile at a standardized minimum purity of 95%, as verified by HPLC, GC, or NMR analysis . This purity specification is consistent across suppliers including AKSci, Bide Pharm, and CymitQuimica . In contrast, the hydrogenated analog N-(3-aminopropyl)morpholine is commonly supplied at purities ranging from 97% to 99% . The 95% purity benchmark for the nitrile derivative reflects the typical yield and stability of this class of intermediates and provides a reliable quality metric for procurement decisions.

Purity Quality Control Synthetic Intermediate

3-(3-Morpholinopropylamino)propanenitrile: Evidence-Based Application Scenarios for Scientific Procurement and Research Use


Synthetic Intermediate in the Preparation of N-(3-Aminopropyl)morpholine via Nitrile Reduction

3-(3-Morpholinopropylamino)propanenitrile serves as a direct precursor for the synthesis of N-(3-aminopropyl)morpholine through catalytic hydrogenation or chemical reduction of the nitrile group [1]. This transformation is a key step in the preparation of morpholine-containing building blocks for pharmaceutical and agrochemical research. The 95% purity specification ensures consistent yields in subsequent reduction steps.

Reference Compound for Weak MAO-A Inhibition in Enzyme Screening Panels

Given its quantitatively established weak MAO-A inhibitory activity (IC₅₀ > 100 µM) [2], the compound can be employed as a negative control or low-activity reference in high-throughput screening assays aimed at identifying novel MAO-A inhibitors. Its well-defined potency profile provides a benchmark against which to assess the activity of more potent analogs.

Building Block for the Synthesis of Morpholine-Containing Pharmacophores via Alkylation and Acylation Reactions

The secondary amine nitrogen in the compound's propylamino linker is a nucleophilic site amenable to alkylation, acylation, or reductive amination reactions . This reactivity profile enables its use as a versatile intermediate for the construction of diverse morpholine-containing heterocyclic scaffolds, including potential ligands for G protein-coupled receptors and ion channels.

Physicochemical Probe for Structure-Property Relationship Studies in Drug Discovery

The compound's predicted LogP (0.54) and PSA (48.29 Ų) [3] make it a useful tool for investigating the impact of nitrile substitution on the physicochemical properties of morpholine-based drug candidates. It can be used in comparative studies alongside its reduced amine analog to dissect the contributions of the nitrile group to solubility, permeability, and metabolic stability.

Technical Documentation Hub

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